molecular formula C11H12ClN3O B8399818 2-Amino-3-chloro-5-morpholin-4-yl-benzonitrile

2-Amino-3-chloro-5-morpholin-4-yl-benzonitrile

Cat. No.: B8399818
M. Wt: 237.68 g/mol
InChI Key: IYNAMIDHORKXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-5-morpholin-4-yl-benzonitrile is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

2-amino-3-chloro-5-morpholin-4-ylbenzonitrile

InChI

InChI=1S/C11H12ClN3O/c12-10-6-9(5-8(7-13)11(10)14)15-1-3-16-4-2-15/h5-6H,1-4,14H2

InChI Key

IYNAMIDHORKXQU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C(=C2)Cl)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Diamino-3-chloro-benzonitrile (387 mg), bis-(2-bromoethyl)ether (0.35 mL) and N,N-diisopropyl-ethylamine (1.25 mL) were mixed in N,N-dimethylformamide (4 mL) and heated to 180° C. for 30 minutes in a sealed microwave process vial. Saturated aqueous bicarbonate (20 mL) was added and the crude mixture was extracted with ethyl acetate (20 mL). The organic phase was washed with water (20 mL) and brine (20 mL), dried over sodium sulfate and concentrated in vacuo to furnish 0.50 g (91%) of the title compound as a brown solid. LC-MS (m/z) 238 (MH+); tR=2.31, (UV, ELSD) 85%, 95%. 1H NMR (500 MHz, DMSO-d6): 2.97 (m, 4H), 3.69 (m, 4H), 5.59 (s, 2H), 7.04 (d, 1H), 7.29 (d, 1H).
Quantity
387 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
91%

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